4-Methoxy-4-(2-methoxyethyl)piperidine hydrochloride
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Overview
Description
4-Methoxy-4-(2-methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(2-methoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-(2-methoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Methoxy-4-(2-methoxyethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-(2-methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved include modulation of neurotransmitter release and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)piperidine hydrochloride
- 4-(2-Methoxyethyl)piperidine hydrochloride
- 3-(3-Methylphenyl)piperidine hydrochloride
Uniqueness
4-Methoxy-4-(2-methoxyethyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for targeted research applications .
Properties
Molecular Formula |
C9H20ClNO2 |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-methoxy-4-(2-methoxyethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-8-5-9(12-2)3-6-10-7-4-9;/h10H,3-8H2,1-2H3;1H |
InChI Key |
ZGGRREBEMNUTHW-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCNCC1)OC.Cl |
Origin of Product |
United States |
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